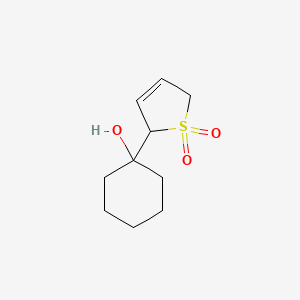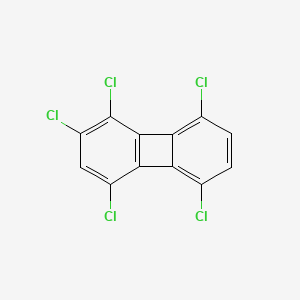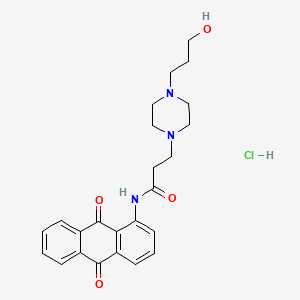
2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a complex organic compound with a unique structure that includes a cyclohexyl group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of cyclohexanone with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated under reflux to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products
Aplicaciones Científicas De Investigación
2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of advanced materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler compound with a similar cyclohexyl group.
Thiophene-2-carboxylic acid: Contains the thiophene ring, similar to the target compound.
2-Hydroxycyclohexanone: Shares the hydroxycyclohexyl group.
Uniqueness
2-(1-Hydroxycyclohexyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the combination of the cyclohexyl group and the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
| 112369-69-4 | |
Fórmula molecular |
C10H16O3S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
1-(1,1-dioxo-2,5-dihydrothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16O3S/c11-10(6-2-1-3-7-10)9-5-4-8-14(9,12)13/h4-5,9,11H,1-3,6-8H2 |
Clave InChI |
VJCSXXOHWDPWEI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2C=CCS2(=O)=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)



![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

